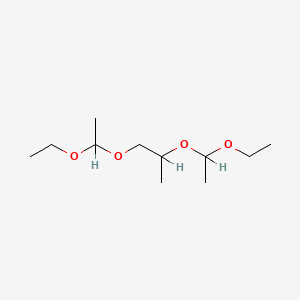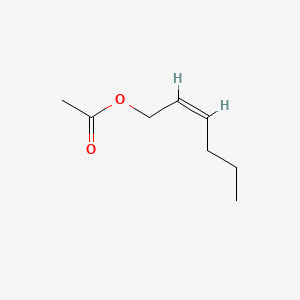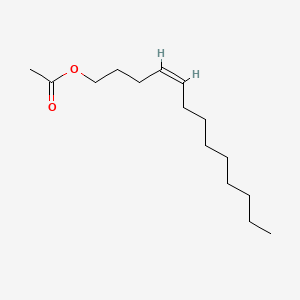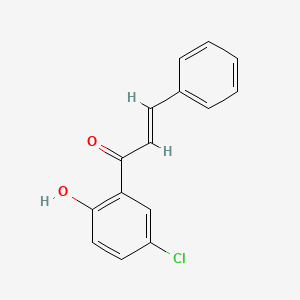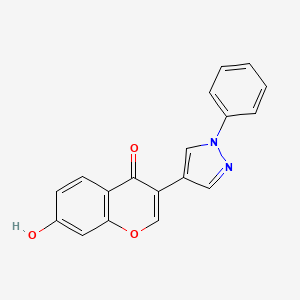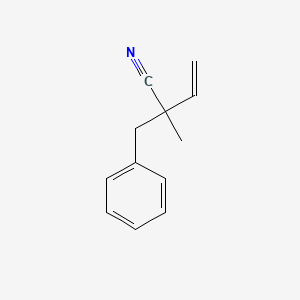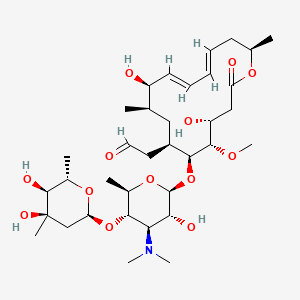
Leucomycin V
Übersicht
Beschreibung
Leucomycin ist ein mehrkomponentiges Gemisch eines 16-gliedrigen Makrolid-Antibiotikums. Es wird vom Bakterium Streptomyces kitasatoensis produziert und besteht aus mehreren biologisch aktiven Komponenten, darunter Leucomycin A1, A3, A4, A5, A6, A7, A8, A9 und A13 . Leucomycin zeigt eine starke Aktivität gegen grampositive Bakterien, Gonokokken, Leptospiren, Rickettsien und Mykoplasmen . Es wird hauptsächlich zur Behandlung von Haut- und Weichteilinfektionen, Atemwegsinfektionen, Gonorrhoe und nicht-gonorrhoischer Urethritis eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Leucomycin und seine Derivate können unter Verwendung verschiedener chemischer Reaktionen synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Nitroso-Diels-Alder-Reaktionen von Leucomycin A7, die in hoch regio- und stereoselektiver Weise ablaufen . Anschließende chemische Modifikationen, einschließlich der N–O-Bindungsreduktion, können durchgeführt werden, um verschiedene Leucomycin-Derivate zu erzeugen .
Industrielle Produktionsmethoden: Die primäre industrielle Produktionsmethode für Leucomycin ist die Fermentation durch Mikroorganismen . Während der Produktion können Abbauprodukte von Leucomycin unter sauren Bedingungen leicht entstehen, die Toxizität und unerwünschte Nebenwirkungen aufweisen können .
Chemische Reaktionsanalyse
Arten von Reaktionen: Leucomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zum Beispiel werden die Nitroso-Diels-Alder-Reaktionen von Leucomycin A7 zur Synthese von 10,13-disubstituierten 16-gliedrigen Makroliden verwendet .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Leucomycin-Derivaten verwendet werden, sind Nitrosoverbindungen für Diels-Alder-Reaktionen und Reduktionsmittel für die N–O-Bindungsreduktion . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Regio- und Stereoselektivität zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Leucomycin-Derivate, die antibiotische Profile behalten, die denen von Leucomycin A7 ähnlich sind . Einige Derivate zeigen moderate antiproliferative und zytotoxische Aktivität .
Wissenschaftliche Forschungsanwendungen
Leucomycin wurde ausgiebig auf seine Anwendungen in Chemie, Biologie, Medizin und Industrie untersucht. In der Chemie wird es als Modellverbindung für die Untersuchung von Makrolid-Antibiotika und deren chemischen Eigenschaften verwendet . In der Biologie und Medizin wird Leucomycin zur Behandlung von bakteriellen Infektionen verwendet, einschließlich derer, die durch grampositive Bakterien, Gonokokken, Leptospiren, Rickettsien und Mykoplasmen verursacht werden . Es wird auch in der Entwicklung antimikrobieller Medikamente aufgrund seines einzigartigen Wirkmechanismus verwendet . In der Industrie wird Leucomycin durch Fermentationsprozesse hergestellt und bei der Entwicklung neuer Antibiotika verwendet .
Wirkmechanismus
Leucomycin entfaltet seine Wirkung durch Hemmung der bakteriellen Proteinsynthese. Es bindet reversibel an die 50S-Untereinheit des bakteriellen Ribosoms und hemmt so die Translokation von Peptidyl-tRNA . Diese Wirkung ist hauptsächlich bakteriostatisch, kann aber in hohen Konzentrationen auch bakterizid sein . Leucomycin neigt dazu, sich in Leukozyten anzureichern, wodurch es an den Infektionsort transportiert werden kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucomycin and its derivatives can be synthesized using various chemical reactions. One notable method involves the nitroso Diels–Alder reactions of leucomycin A7, which proceed in a highly regio- and stereoselective fashion . Subsequent chemical modifications, including N–O bond reduction, can be conducted to produce different leucomycin derivatives .
Industrial Production Methods: The primary industrial production method for leucomycin is fermentation by microorganisms . During production, degradation products of leucomycin can be readily produced in acidic conditions, which may present toxicity and undesirable side effects .
Analyse Chemischer Reaktionen
Types of Reactions: Leucomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the nitroso Diels–Alder reactions of leucomycin A7 are used to synthesize 10,13-disubstituted 16-membered macrolides .
Common Reagents and Conditions: Common reagents used in the synthesis of leucomycin derivatives include nitroso compounds for Diels–Alder reactions and reducing agents for N–O bond reduction . The reactions are typically carried out under controlled conditions to ensure regio- and stereoselectivity .
Major Products Formed: The major products formed from these reactions are various leucomycin derivatives, which retain antibiotic profiles similar to leucomycin A7 . Some derivatives exhibit moderate antiproliferative and cytotoxic activity .
Wissenschaftliche Forschungsanwendungen
Leucomycin has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their chemical properties . In biology and medicine, leucomycin is used to treat bacterial infections, including those caused by gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . It is also used in antimicrobial drug development due to its distinctive mechanism of action . In industry, leucomycin is produced through fermentation processes and is used in the development of new antibiotics .
Wirkmechanismus
Leucomycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptidyl tRNA . This action is mainly bacteriostatic but can also be bactericidal in high concentrations . Leucomycin tends to accumulate within leukocytes, allowing it to be transported to the site of infection .
Vergleich Mit ähnlichen Verbindungen
Leucomycin gehört zur Familie der Makrolid-Antibiotika, zu der auch andere Verbindungen wie Josamycin, Spiramycin und Miokamycin gehören . Im Vergleich zu diesen ähnlichen Verbindungen hat Leucomycin eine einzigartige Struktur mit einem 16-gliedrigen Ring und mehreren biologisch aktiven Komponenten . Josamycin ist beispielsweise ein weiteres Makrolid-Antibiotikum, das die bakterielle Proteinbiosynthese durch Bindung an die 50S-Untereinheit des bakteriellen Ribosoms hemmt . Spiramycin unterscheidet sich von Leucomycin durch das Vorhandensein eines zweiten Aminoszucker-Substituenten, der an der 9-Hydroxylgruppe gebunden ist . Miokamycin und Rokitamycin werden nicht von Effluxpumpen beeinflusst, wodurch sie gegen resistente Stämme wirksam sind .
Referenzen
Eigenschaften
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-KJHBSLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043929 | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22875-15-6, 39405-35-1 | |
| Record name | Leucomycin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


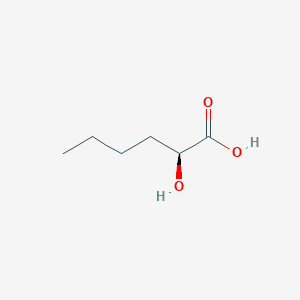
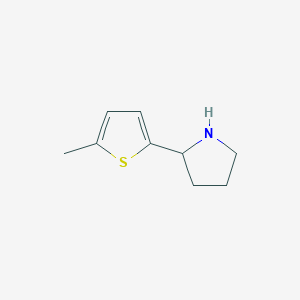
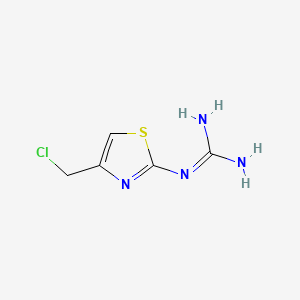
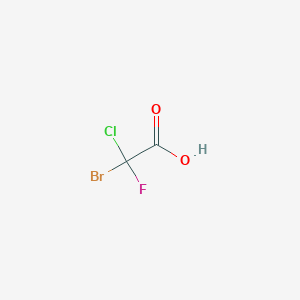
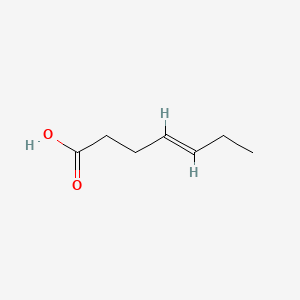

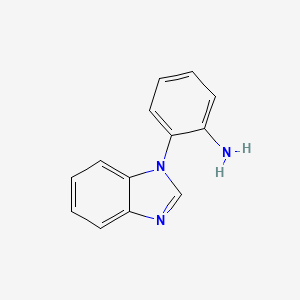
![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)
